4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine
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Overview
Description
4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine is a heterocyclic compound that contains both chlorine and nitrogen atoms within its structure. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloromethyl-1,3-dioxolane and ethyl cyanoacetate.
Alkylation Reaction: Ethyl cyanoacetate undergoes an α-alkylation reaction with 2-chloromethyl-1,3-dioxolane in the presence of a catalyst and an alkali to form ethyl 2-cyano-3-(1,3-dioxolane) propionate.
Ring-Closing Reaction: The intermediate product is then subjected to a ring-closing reaction with formamidine acetate under alkaline conditions to yield 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine.
Chlorination: Finally, the 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine is treated with a chlorinating reagent to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents in the presence of Lewis acids.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrimidine derivative.
Scientific Research Applications
4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential candidates for cancer therapy.
Biological Studies: The compound is used in studies related to its anti-inflammatory and cytotoxic activities.
Pharmacokinetics: It is employed in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in biological systems.
Industrial Applications: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits certain kinases by binding to their active sites, thereby blocking their activity and leading to the suppression of cell proliferation.
Anti-inflammatory Effects: It inhibits the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α.
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar pyrimidine core but differs in its substitution pattern.
2-chloromethyl-3,5-dimethyl-4-pyrimidine: Another pyrimidine derivative with different substituents that affect its reactivity and applications.
Uniqueness
4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H8Cl2N2 |
---|---|
Molecular Weight |
203.07 g/mol |
IUPAC Name |
4-chloro-2-(chloromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C8H8Cl2N2/c9-4-7-11-6-3-1-2-5(6)8(10)12-7/h1-4H2 |
InChI Key |
ZDQLCACKZHPVNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2Cl)CCl |
Origin of Product |
United States |
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